molecular formula C7H8N2O B6166408 N-[(3-methylpyridin-4-yl)methylidene]hydroxylamine CAS No. 222191-28-8

N-[(3-methylpyridin-4-yl)methylidene]hydroxylamine

Cat. No.: B6166408
CAS No.: 222191-28-8
M. Wt: 136.15 g/mol
InChI Key: CEKADNHWYWFTSV-UHFFFAOYSA-N
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Description

N-[(3-methylpyridin-4-yl)methylidene]hydroxylamine is a versatile small molecule scaffold used in various scientific research applications. This compound is characterized by its unique structure, which includes a pyridine ring substituted with a methyl group and a hydroxylamine functional group. Its chemical formula is C7H8N2O.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-methylpyridin-4-yl)methylidene]hydroxylamine typically involves the reaction of 3-methylpyridine-4-carbaldehyde with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently hydrolyzed to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is typically carried out in an organic solvent like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-[(3-methylpyridin-4-yl)methylidene]hydroxylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the hydroxylamine group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide may yield a nitroso compound, while reduction with sodium borohydride may produce an amine derivative.

Scientific Research Applications

N-[(3-methylpyridin-4-yl)methylidene]hydroxylamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurodegenerative diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[(3-methylpyridin-4-yl)methylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. The hydroxylamine group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various biological processes, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Pralidoxime chloride: A related compound with a similar structure but different functional groups.

    Pyridine-2-aldoxime methochloride: Another similar compound used in different applications.

Uniqueness

N-[(3-methylpyridin-4-yl)methylidene]hydroxylamine is unique due to its specific substitution pattern on the pyridine ring and the presence of the hydroxylamine group. This combination of structural features imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

CAS No.

222191-28-8

Molecular Formula

C7H8N2O

Molecular Weight

136.15 g/mol

IUPAC Name

N-[(3-methylpyridin-4-yl)methylidene]hydroxylamine

InChI

InChI=1S/C7H8N2O/c1-6-4-8-3-2-7(6)5-9-10/h2-5,10H,1H3

InChI Key

CEKADNHWYWFTSV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CN=C1)C=NO

Purity

95

Origin of Product

United States

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